molecular formula C15H9Cl3N2O B11978121 6,8-Dichloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone CAS No. 302913-48-0

6,8-Dichloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone

Cat. No.: B11978121
CAS No.: 302913-48-0
M. Wt: 339.6 g/mol
InChI Key: PSUNKNVCRCEIQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has garnered interest due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzylamine and 6,8-dichloroquinazolin-4-one.

    Condensation Reaction: The 2-chlorobenzylamine is reacted with 6,8-dichloroquinazolin-4-one under acidic or basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the quinazolinone ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water and acid or base to form corresponding amines and acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quinazolinones, while oxidation and reduction reactions may produce quinazolinone derivatives with different oxidation states.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or altering cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dichloroquinazolin-4-one: A precursor in the synthesis of the target compound.

    2-Chlorobenzylamine: Another precursor used in the synthesis.

    Other Quinazolinones: Compounds with similar structures but different substituents, such as 2-methylquinazolin-4-one or 6-chloroquinazolin-4-one.

Uniqueness

6,8-Dichloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone is unique due to the presence of multiple chlorine atoms and a benzyl group, which may confer distinct chemical and biological properties compared to other quinazolinones.

Properties

CAS No.

302913-48-0

Molecular Formula

C15H9Cl3N2O

Molecular Weight

339.6 g/mol

IUPAC Name

6,8-dichloro-3-[(2-chlorophenyl)methyl]quinazolin-4-one

InChI

InChI=1S/C15H9Cl3N2O/c16-10-5-11-14(13(18)6-10)19-8-20(15(11)21)7-9-3-1-2-4-12(9)17/h1-6,8H,7H2

InChI Key

PSUNKNVCRCEIQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.